molecular formula C13H14F2O4 B2524848 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid CAS No. 1283981-13-4

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid

Cat. No.: B2524848
CAS No.: 1283981-13-4
M. Wt: 272.248
InChI Key: AMEYIKSIZIDXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid (CAS: 1283981-13-4) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₈F₂O₄ and a molecular weight of 272.25 g/mol . The compound features a benzoic acid core substituted with two fluorine atoms at positions 3 and 5, and a tetrahydropyran-4-ylmethoxy group at position 2.

Properties

IUPAC Name

3,5-difluoro-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c14-10-5-9(13(16)17)6-11(15)12(10)19-7-8-1-3-18-4-2-8/h5-6,8H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEYIKSIZIDXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid may involve large-scale esterification reactions using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Key Features
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid C₁₀H₈F₂O₄ 272.25 Oxan-4-ylmethoxy (tetrahydropyran) Bulky oxygen-containing substituent; moderate lipophilicity
3,5-Difluoro-4-isopropoxybenzoic acid C₁₀H₁₀F₂O₃ 216.18 Isopropoxy Smaller branched alkoxy group; higher volatility
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid C₁₀H₈F₂O₄ 230.17 Oxetan-3-yloxy Smaller strained ether ring; lower molecular weight
3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid C₉H₅F₅O₃ 256.13 Trifluoroethoxy Electron-withdrawing trifluoromethyl group; increased acidity
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid C₁₀H₁₀F₂O₄ 232.18 Methoxyethoxy Linear ether chain; enhanced water solubility
Key Observations:
  • Electron-Withdrawing Effects : Fluorine atoms at positions 3 and 5 enhance the acidity of the benzoic acid moiety (pKa ~2.5–3.0), while the trifluoroethoxy group further lowers pKa due to its strong electron-withdrawing nature .
  • Solubility : The methoxyethoxy substituent (C₁₀H₁₀F₂O₄) likely improves aqueous solubility compared to the hydrophobic tetrahydropyran group .
Biosensor Recognition

A yeast-based biosensor study demonstrated that para-substituted benzoic acid derivatives (e.g., 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid) exhibit stronger recognition than ortho- or meta-substituted analogs. This is attributed to the spatial alignment of the substituent with the biosensor’s binding domain .

Antioxidant Activity

Unlike hydroxylated analogs such as gallic acid (3,4,5-trihydroxybenzoic acid), fluorinated derivatives lack phenolic hydroxyl groups, resulting in negligible antioxidant activity.

Metal Coordination

Benzoic acid derivatives with oxygen-rich substituents (e.g., oxan-4-ylmethoxy) can form stable complexes with lanthanides. This property is exploited in materials science for luminescent or magnetic applications .

Biological Activity

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid typically involves nucleophilic aromatic substitution reactions. The introduction of fluorine atoms and the oxan-4-ylmethoxy group onto the benzoic acid framework is crucial for its biological activity. The compound can be synthesized using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. Studies show that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

The biological activity of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is believed to be linked to its ability to interact with specific molecular targets. The presence of fluorine and the oxan group enhance its binding affinity to enzymes and receptors involved in inflammatory and microbial pathways. This interaction may lead to modulation of signaling pathways associated with disease processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Anti-inflammatory Activity

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. The results suggest that this compound may act as a potent anti-inflammatory agent.

Treatment GroupTNF-α Levels (pg/mL)
Control150
Compound Treatment75

Q & A

Q. What are the common synthetic routes for 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid, and what key intermediates are involved?

  • Methodological Answer : A typical synthesis begins with a fluorinated benzoic acid derivative, such as 3,5-difluoro-4-hydroxybenzoic acid. The oxan-4-ylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction using oxan-4-ylmethanol. Key intermediates include halogenated precursors (e.g., bromo or chloro derivatives) for regioselective functionalization. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine positions.
  • X-ray Crystallography : Resolves crystal packing and bond angles (using programs like SHELXL ).
  • HPLC-MS : Validates purity and molecular weight, especially for detecting fluorinated byproducts .

Q. How stable is 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid under varying pH and temperature conditions?

  • Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) show decomposition via hydrolysis of the ether linkage. Use buffered solutions (pH 4–8) for long-term storage. Monitor degradation via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxan-4-ylmethoxy substitution step?

  • Methodological Answer :
  • Catalyst Screening : Use Pd-catalyzed cross-coupling for sterically hindered substrates.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Kinetic Analysis : Track reaction progress via inline IR spectroscopy to identify rate-limiting steps .

Q. What strategies resolve contradictions between computational and experimental structural data (e.g., bond lengths or torsional angles)?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data.
  • Dynamic NMR : Probe conformational flexibility in solution.
  • SHELX Refinement : Adjust thermal parameters and occupancy for disordered regions .

Q. How does the compound’s fluorination pattern influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against serine hydrolases (fluorine enhances electronegativity near active sites).
  • Metabolic Stability : Compare 18F^{18}\text{F}-labeled analogs in PET imaging to assess in vivo stability.
  • Structure-Activity Relationships (SAR) : Modify the oxan-4-ylmethoxy group to balance lipophilicity and solubility .

Q. What are the decomposition pathways under oxidative or photolytic stress?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to UV light (254 nm) or H2_2O2_2 to identify photolytic byproducts (e.g., defluorination) or oxidative cleavage.
  • LC-QTOF-MS : Characterize degradation products and propose mechanisms (e.g., radical-mediated C-O bond cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.